molecular formula C7H6N4O7 B14693897 Benzenamine, N-methoxy-2,4,6-trinitro- CAS No. 24914-56-5

Benzenamine, N-methoxy-2,4,6-trinitro-

Cat. No.: B14693897
CAS No.: 24914-56-5
M. Wt: 258.15 g/mol
InChI Key: GBMUNAANJYFKPE-UHFFFAOYSA-N
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Description

Benzenamine, N-methoxy-2,4,6-trinitro- is an aromatic compound characterized by the presence of three nitro groups and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-methoxy-2,4,6-trinitro- typically involves nitration reactions. The starting material, benzenamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction is carried out in specialized reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, N-methoxy-2,4,6-trinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield Benzenamine derivatives with amino groups .

Scientific Research Applications

Benzenamine, N-methoxy-2,4,6-trinitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, N-methoxy-2,4,6-trinitro- involves its interaction with molecular targets and pathways within biological systems. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with cellular components. The compound can induce apoptosis in cancer cells by modulating the expression of proteins involved in the apoptotic pathway, such as Bax and Bcl-2 .

Comparison with Similar Compounds

Comparison: Benzenamine, N-methoxy-2,4,6-trinitro- is unique due to the presence of both methoxy and multiple nitro groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

24914-56-5

Molecular Formula

C7H6N4O7

Molecular Weight

258.15 g/mol

IUPAC Name

N-methoxy-2,4,6-trinitroaniline

InChI

InChI=1S/C7H6N4O7/c1-18-8-7-5(10(14)15)2-4(9(12)13)3-6(7)11(16)17/h2-3,8H,1H3

InChI Key

GBMUNAANJYFKPE-UHFFFAOYSA-N

Canonical SMILES

CONC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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